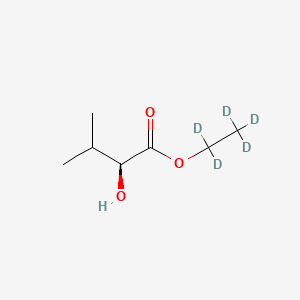

Ethyl (S)-2-hydroxy-3-methylbutyrate-d5

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14O3 |

|---|---|

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

1,1,2,2,2-pentadeuterioethyl (2S)-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m0/s1/i1D3,4D2 |

Clé InChI |

IZRVEUZYBVGCFC-RQJVAGHESA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@H](C(C)C)O |

SMILES canonique |

CCOC(=O)C(C(C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (S)-2-hydroxy-3-methylbutyrate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (S)-2-hydroxy-3-methylbutyrate-d5, a deuterated stable isotope-labeled compound valuable for a range of applications in biomedical research and drug development. This document details its chemical structure, physical and spectroscopic properties, and its relevance in studying biological pathways.

Chemical Structure and Properties

This compound is the deuterated form of Ethyl (S)-2-hydroxy-3-methylbutyrate, where five hydrogen atoms on the ethyl group have been replaced by deuterium (B1214612). This isotopic labeling provides a valuable tool for researchers, particularly in metabolic studies and as an internal standard in quantitative analyses.

Structure:

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₉D₅O₃ | MedchemExpress |

| Molecular Weight | 151.22 | MedchemExpress |

| Stereochemistry | (S) | - |

| Appearance | Colorless to pale yellow liquid (estimated) | --INVALID-LINK-- |

| Boiling Point | 181-182 °C (for non-deuterated) | --INVALID-LINK-- |

| Solubility | Soluble in alcohol and water (for non-deuterated) | --INVALID-LINK-- |

Note: Specific experimental data for the deuterated compound is limited. Data for the non-deuterated form, Ethyl (S)-2-hydroxy-3-methylbutyrate, is provided for reference.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.0 | d | -CH(OH)- |

| ~3.5 | s (broad) | -OH |

| ~2.0 | m | -CH(CH₃)₂ |

| ~0.9 | d | -CH(CH₃)₂ |

Note: The signal corresponding to the ethyl group protons will be absent in the ¹H NMR spectrum of the d5-labeled compound.

Table 3: Mass Spectrometry Data (for non-deuterated Ethyl 2-hydroxy-3-methylbutanoate)

| m/z | Proposed Fragment |

| 146 | [M]⁺ |

| 101 | [M - OCH₂CH₃]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

Note: For the d5-labeled compound, the molecular ion peak is expected at m/z 151. The fragmentation pattern will be influenced by the presence of deuterium atoms on the ethyl group.

Experimental Protocols

General Synthesis of Deuterated α-Hydroxy Esters

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of deuterated α-hydroxy esters can be adapted. This typically involves the esterification of the corresponding α-hydroxy acid with a deuterated alcohol in the presence of an acid catalyst.

Materials:

-

(S)-2-hydroxy-3-methylbutanoic acid

-

Sulfuric acid (catalytic amount)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (S)-2-hydroxy-3-methylbutanoic acid in an excess of Ethanol-d6.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol-d6 under reduced pressure.

-

Dissolve the residue in anhydrous diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the analysis of esters (e.g., DB-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

Biological Relevance and Signaling Pathways

The parent compound, 2-hydroxy-3-methylbutyric acid, has been shown to modulate key signaling pathways involved in cell proliferation and inflammation.

MYC Signaling Pathway in Intestinal Epithelial Cells

Research has indicated that 2-hydroxy-3-methylbutyric acid, derived from Lactobacillus paracasei, can promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway. This occurs through the interaction of the transcription factor MAFF with c-myc promoter-binding protein 1 (MBP1), leading to increased expression of the MYC gene.

NF-κB Signaling Pathway in Macrophages

Studies have also demonstrated the anti-inflammatory effects of butyric acid derivatives on macrophages. These compounds can inhibit the activation-induced production of inflammatory mediators by interfering with the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.

Applications in Research and Drug Development

This compound serves as a critical tool for:

-

Metabolic Flux Analysis: Tracing the metabolic fate of the parent compound in various biological systems.

-

Pharmacokinetic Studies: Used as an internal standard for the accurate quantification of the non-deuterated drug or metabolite in biological matrices.

-

Mechanism of Action Studies: Elucidating the biological targets and pathways affected by 2-hydroxy-3-methylbutyric acid and its derivatives.

The use of stable isotope-labeled compounds like this compound is instrumental in advancing our understanding of metabolic processes and in the development of novel therapeutic agents.

A Technical Guide to the Physical and Chemical Properties of Deuterated Ethyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethyl isovalerate. Given the scarcity of directly published data on its deuterated forms, this document outlines the known properties of ethyl isovalerate and extrapolates the expected properties of its deuterated analogues based on established isotopic effects. It also includes detailed, plausible experimental protocols for the synthesis and analysis of deuterated ethyl isovalerate, intended to serve as a foundational resource for researchers in drug development and other scientific fields.

Introduction to Deuterated Ethyl Isovalerate

Ethyl isovalerate is a fatty acid ester with a characteristic fruity aroma.[1][2] In the pharmaceutical industry, the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is a strategy employed to modify the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and potentially enhance the therapeutic profile of a drug.[3] This guide focuses on the physical and chemical properties of ethyl isovalerate and its deuterated isotopologues.

Physical and Chemical Properties

Properties of Ethyl Isovalerate (Non-Deuterated)

The table below summarizes the key physical and chemical properties of standard ethyl isovalerate.

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₂ | [4][5] |

| Molecular Weight | 130.18 g/mol | [4][6] |

| Appearance | Colorless oily liquid with a fruity, apple-like odor | [4][7] |

| Melting Point | -99 °C | [4][7][8] |

| Boiling Point | 131-133 °C | [4][7][8] |

| Density | 0.864 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D 1.396 | [8] |

| Vapor Pressure | 7.5 mmHg at 20 °C | [8] |

| Solubility | Slightly soluble in water; miscible with ethanol (B145695) and ether | [9][10] |

Expected Effects of Deuteration on Physical Properties

Deuteration is expected to cause slight but measurable changes in the physical properties of ethyl isovalerate. These effects are primarily due to the increased mass of deuterium compared to protium.

| Property | Expected Change Upon Deuteration | Rationale |

| Molecular Weight | Increase | Each deuterium atom adds approximately 1.006 Da to the molecular weight. |

| Melting Point | Slight Increase | Heavier isotopes generally lead to higher melting points due to lower zero-point energy and stronger intermolecular forces.[11][12] |

| Boiling Point | Slight Increase | Similar to the melting point, the increased mass leads to a higher boiling point.[11][12][13] |

| Density | Slight Increase | The increase in mass with a minimal change in molecular volume results in a higher density. |

| Vibrational Frequency | Decrease | The C-D bond vibrates at a lower frequency than the C-H bond due to the heavier mass of deuterium. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of deuterated ethyl isovalerate.

Synthesis of Deuterated Ethyl Isovalerate

The synthesis of deuterated ethyl isovalerate can be achieved by employing deuterated starting materials in a standard esterification reaction. Two plausible routes are outlined below, targeting deuteration on the ethyl and isovaleryl moieties, respectively.

Method 1: Synthesis of Ethyl-d₅-isovalerate

This protocol focuses on introducing deuterium into the ethyl group of the ester.

-

Materials: Isovaleric acid, ethanol-d₆ (C₂D₅OD), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure (Fischer Esterification):

-

In a round-bottom flask, combine isovaleric acid (1 equivalent) and ethanol-d₆ (3 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while cooling in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain ethyl-d₅-isovalerate.

-

Method 2: Synthesis of Ethyl Isovalerate-dₙ

This method targets deuteration on the isovaleryl moiety. The synthesis of deuterated isovaleric acid is the key initial step. A possible route involves the deuteration of a suitable precursor like isobutyraldehyde (B47883) followed by oxidation.

-

Part A: Synthesis of Isovaleric acid-dₙ

-

Materials: Isobutyraldehyde, deuterium oxide (D₂O), sodium deuteroxide (NaOD) in D₂O, potassium permanganate.

-

Procedure:

-

Perform an aldol (B89426) condensation of isobutyraldehyde in the presence of NaOD in D₂O to introduce deuterium at the α- and β-positions.

-

Oxidize the resulting deuterated aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate.

-

Purify the deuterated isovaleric acid.

-

-

-

Part B: Esterification

-

Materials: Deuterated isovaleric acid (from Part A), ethanol, concentrated sulfuric acid.

-

Procedure:

-

Follow the Fischer Esterification protocol described in Method 1, using the synthesized deuterated isovaleric acid and non-deuterated ethanol.

-

-

Analytical Characterization

The successful synthesis and purity of deuterated ethyl isovalerate can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of deuterated ethyl isovalerate, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration.

-

²H NMR: A ²H (Deuterium) NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, confirming their incorporation into the molecule.[14]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the ester carbonyl and alkyl carbons. Carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) in the mass spectrum of the deuterated compound will be shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms. For example, the molecular weight of ethyl-d₅-isovalerate will be approximately 5 Da higher than that of the non-deuterated compound. High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition.

-

Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general analytical workflow for deuterated ethyl isovalerate.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 异戊酸乙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ethyl isovalerate [chembk.com]

- 10. Ethyl Isovalerate [drugfuture.com]

- 11. echemi.com [echemi.com]

- 12. intermolecular forces - Why do higher-mass isotopes have higher melting and boiling points than lower-mass isotopes? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]

Natural occurrence of ethyl 2-hydroxy-3-methylbutanoate

An In-depth Technical Guide on the Natural Occurrence of Ethyl 2-Hydroxy-3-Methylbutanoate (B1261901)

Introduction

Ethyl 2-hydroxy-3-methylbutanoate (E2H3MB), a chiral ester, is a volatile organic compound that contributes to the sensory profile of a wide array of natural products. Its presence has been identified in various fruits, fermented beverages, and other foodstuffs, where it imparts characteristic fruity and sweet aromas. The molecule exists as two enantiomers, (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate, each possessing distinct sensory properties and often occurring in different ratios depending on the biological origin and processing conditions. This document provides a comprehensive overview of the natural occurrence of E2H3MB, its biosynthetic pathways, quantitative distribution, and the analytical methodologies employed for its characterization, tailored for researchers, scientists, and professionals in drug development and flavor chemistry.

Natural Occurrence and Quantitative Data

Ethyl 2-hydroxy-3-methylbutanoate is found in a variety of natural sources, with its concentration and enantiomeric distribution varying significantly. It has been identified as a key aroma compound in fruits such as pineapple, blueberries, banana, and yellow passion fruit.[1][2] Its presence is particularly notable in fermented products like wine, cider, and spirits, where it is formed as a metabolite of yeast and bacteria.[1][3]

Occurrence in Fermented Beverages

In alcoholic beverages, E2H3MB is a well-documented volatile compound. Studies on numerous wines have revealed its presence, with concentrations generally being higher in red wines compared to white wines of the same age.[1] This suggests that red grape varieties may contain higher levels of the necessary precursors.[1] Furthermore, the concentration of E2H3MB tends to increase during wine aging, indicating its formation through the gradual esterification of its corresponding acid precursor.[1] It has also been described in hard cider, Chinese spirits, and Madeira wine.[1][3]

Occurrence in Fruits and Other Foodstuffs

E2H3MB is a component of the aroma profile of several fruits, including pineapple, blueberries, banana, and certain Asian fruits.[1] It has also been detected in olive oil.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the occurrence of ethyl 2-hydroxy-3-methylbutanoate in various natural sources, primarily focusing on wine, where it has been most extensively studied.

| Natural Source | Matrix | Enantiomer | Concentration Range (µg/L) | Predominant Form | Reference(s) |

| Wine | Red Wine | Total | 18 - 314 | R | [1] |

| Wine | White Wine | Total | 0 - 164 | R | [1] |

| Wine (1993 Red) | Red Wine | R/S Ratio | Max R/S ratio of 94/6 | R | [1][3] |

| Fruits | Pineapple | - | Identified | - | [1] |

| Fruits | Blueberries | - | Identified | - | [1] |

| Fruits | Banana | - | Identified | [1][2] | |

| Other Foodstuffs | Olive Oil | - | Identified | - | [1] |

Biosynthesis

The formation of ethyl 2-hydroxy-3-methylbutanoate in natural systems, particularly during fermentation, is primarily a result of microbial metabolism. Yeasts, such as Saccharomyces cerevisiae, and certain strains of lactic acid bacteria (LAB) are capable of synthesizing this ester.[1][4] The pathway is closely linked to the catabolism of branched-chain amino acids, specifically valine, through the Ehrlich pathway.[1][4]

The general biosynthetic route involves:

-

Transamination/Deamination of Valine: The amino acid valine is converted to its corresponding α-keto acid, α-keto-isovaleric acid.

-

Reduction: This α-keto acid is then reduced to form the α-hydroxy acid, 2-hydroxy-3-methylbutanoic acid.

-

Esterification: Finally, the α-hydroxy acid is esterified with ethanol, a primary product of fermentation, to yield ethyl 2-hydroxy-3-methylbutanoate. This final step is catalyzed by microbial esterases. Recent studies have suggested that E2H3MB, particularly the R-form, is a potential marker for the esterase activity of lactic acid bacteria.[1][3]

Sensory Properties

The sensory perception of ethyl 2-hydroxy-3-methylbutanoate is enantiomer-dependent. The racemic mixture is often described with candy-like, strawberry, pineapple, and kiwifruit aromas.[1]

-

(R)-E2H3MB: This enantiomer is characterized as having a heavier fruity odor.[1]

-

(S)-E2H3MB: This form is associated with "red fruits," "pineapple," and "green apple" notes.[1]

The odor detection thresholds are highly dependent on the matrix. While the concentrations found in many wines are often below the sensory detection threshold in that specific matrix, suggesting it may not have a direct impact on the overall aroma, its contribution to the flavor profile of other products can be significant.[1][3]

| Enantiomer | Matrix | Olfactory Detection Threshold | Reference(s) |

| (R)-form | Water | 4 µg/L | [1][3] |

| (S)-form | Water | 1.5 µg/L | [1][3] |

| (R)-form | Red Wine | 51 mg/L (51,000 µg/L) | [1][3] |

| (S)-form | Red Wine | 21 mg/L (21,000 µg/L) | [1][3] |

Experimental Protocols

The analysis of ethyl 2-hydroxy-3-methylbutanoate, especially the separation and quantification of its enantiomers from complex natural matrices, requires specialized analytical techniques.

Extraction

A common method for extracting volatile and semi-volatile compounds like E2H3MB from liquid samples (e.g., wine, juice) is Liquid-Liquid Extraction (LLE) .

-

Protocol:

-

A known volume of the sample (e.g., 50 mL of wine) is placed in a separatory funnel.

-

An internal standard is added for accurate quantification.

-

The sample is extracted multiple times with a low-boiling-point, immiscible organic solvent, such as dichloromethane (B109758) (e.g., 1 x 8 mL, followed by 2 x 4 mL).[3]

-

The organic phases are combined.

-

The combined extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water.

-

The extract is carefully concentrated under a gentle stream of nitrogen to a small final volume (e.g., 250 µL) before analysis.[3]

-

Another widely used technique, particularly for volatile compounds, is Headspace Solid-Phase Microextraction (HS-SPME) , which is a solvent-free extraction method.[5]

Analysis and Quantification

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating and quantifying the enantiomers of E2H3MB.

-

Protocol:

-

Injection: A small volume (e.g., 1-2 µL) of the concentrated extract is injected into the GC system.

-

Separation: A chiral capillary column is used to separate the (R)- and (S)-enantiomers. A commonly used stationary phase is a derivative of cyclodextrin, such as 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin.[1][3]

-

GC Conditions: A specific temperature program is used to elute the compounds. For example, an initial temperature of 40°C held for 1 minute, then ramped to 220°C at a rate of 3°C/min. Helium is typically used as the carrier gas.

-

Detection (MS): The separated compounds are transferred to a mass spectrometer. The instrument is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring specific fragment ions characteristic of E2H3MB.[3]

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve generated using authentic standards of both enantiomers.

-

Conclusion

Ethyl 2-hydroxy-3-methylbutanoate is a naturally occurring chiral ester that plays a role in the aromatic profile of numerous fruits and fermented beverages. Its formation is intrinsically linked to microbial metabolism, particularly the pathways involving branched-chain amino acids in yeasts and lactic acid bacteria. The concentration and enantiomeric ratio of E2H3MB vary widely depending on the natural source, microbial strains involved, and processing or aging conditions. Accurate characterization and quantification of its enantiomers necessitate sophisticated analytical protocols, primarily centered around chiral gas chromatography. Understanding the distribution and formation of this compound is crucial for quality control in the food and beverage industry and for the development of novel flavors and fragrances.

References

- 1. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

- 2. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads: An In-depth Technical Guide to Branched-Chain Hydroxy Acid Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain hydroxy acids (BCHAs) are a class of metabolites derived from the catabolism of branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. While the primary fate of BCAA-derived α-keto acids is oxidative decarboxylation, a secondary pathway involving their reduction leads to the formation of BCHAs. These molecules, once considered minor metabolic byproducts, are now gaining recognition for their potential roles in cellular signaling, metabolic regulation, and as biomarkers for various physiological and pathological states, including Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the metabolic pathways of BCHAs, detailing the key enzymes, quantitative data, experimental protocols, and associated signaling cascades.

Core Metabolic Pathway of Branched-Chain Hydroxy Acids

The journey from essential amino acids to bioactive hydroxy acids begins with the initial steps of BCAA catabolism, which are common for leucine, isoleucine, and valine.

1. Transamination of Branched-Chain Amino Acids: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. There are two main isoforms of BCAT: the cytosolic BCAT1 and the mitochondrial BCAT2.

2. Formation of Branched-Chain Hydroxy Acids: While the majority of BCKAs are committed to irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a portion can be reduced to their corresponding α-hydroxy acids. This reduction is catalyzed by stereospecific D- and L-2-hydroxyacid dehydrogenases, utilizing NADH or NADPH as a cofactor.

The primary BCHAs derived from BCAAs are:

-

2-hydroxyisocaproic acid (HICA) from leucine (via α-ketoisocaproate, KIC).

-

2-hydroxy-3-methylvaleric acid (HMVA) from isoleucine (via α-keto-β-methylvalerate, KMV).

-

2-hydroxyisovaleric acid (HIVA) from valine (via α-ketoisovalerate, KIV).[1]

dot

Figure 1: Overview of Branched-Chain Hydroxy Acid Metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the BCHA pathways.

Table 1: Kinetic Parameters of Key Dehydrogenases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Organism Source |

| (R)-2-hydroxyisocaproate dehydrogenase | 2-oxoisocaproate | 68 | 31 | Clostridium difficile |

| D-2-hydroxyisocaproate dehydrogenase | 4-methyl-2-oxopentanoate | 60 | - | Lacticaseibacillus paracasei |

| D-2-hydroxyglutarate dehydrogenase | D-2-hydroxyglutarate | 60 | 11 | Pseudomonas aeruginosa |

Note: Kinetic parameters can vary significantly based on the specific enzyme isoform, organism, and experimental conditions.

Table 2: Plasma Concentrations of Branched-Chain Hydroxy Acids in Humans

| Metabolite | Normal Plasma Concentration (µmol/L) |

| 2-Hydroxyisocaproic Acid (HICA) | 0 - 0.88 (mmol/mol creatinine (B1669602) in urine) |

| 2-Hydroxy-3-methylvaleric Acid (HMVA) | 10 - 30 |

| 2-Hydroxyisovaleric Acid (HIVA) | 0 - 0.4 (mmol/mol creatinine in urine) |

Note: Concentrations can be influenced by diet, metabolic state, and underlying health conditions. Urinary concentrations are often reported relative to creatinine.[2][3][4]

Experimental Protocols

Quantification of BCHAs in Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of BCHAs. Specific parameters may require optimization based on the instrumentation and specific BCHAs of interest.

a. Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled analogs of the target BCHAs.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

-

Vortex the mixture for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

b. LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each BCHA and internal standard.

D-2-Hydroxyacid Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of D-2-hydroxyacid dehydrogenase by monitoring the reduction of a substrate coupled to the oxidation of NADH.

a. Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

-

NADH solution: 10 mM in assay buffer.

-

Substrate solution: 100 mM of a branched-chain α-keto acid (e.g., α-ketoisocaproate) in assay buffer.

-

Enzyme solution: A purified or partially purified preparation of D-2-hydroxyacid dehydrogenase.

b. Assay Procedure:

-

In a cuvette, combine 800 µL of assay buffer, 100 µL of NADH solution, and 50 µL of the enzyme solution.

-

Incubate for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the substrate solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Signaling Pathways and Cellular Roles

The signaling roles of BCHAs are an emerging area of research. While the upstream BCAA, leucine, is a well-established activator of the mTORC1 pathway, the direct signaling functions of BCHAs are less defined. However, recent studies have begun to elucidate their effects.

2-Hydroxyisocaproic Acid (HICA): HICA has been shown to influence key signaling pathways involved in muscle metabolism. It can modulate the phosphorylation of AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK1/2).[5] Activation of AMPK typically signals an energy-deprived state, leading to the inhibition of anabolic processes and the activation of catabolic pathways. Conversely, the ERK pathway is involved in cell proliferation, differentiation, and survival. The precise mechanisms by which HICA interacts with these pathways are still under investigation.

Furthermore, HICA has been observed to stimulate the release of growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) from dentin, suggesting a role in tissue regeneration.

dot

Figure 2: Known signaling interactions of 2-Hydroxyisocaproic Acid (HICA).

2-Hydroxyisovaleric Acid (HIVA): Recent evidence suggests a role for HIVA in modulating the immune system. Studies have shown that HIVA, which can be produced by certain bacteria in the vaginal microbiome, can enhance HIV infection in resting CD4+ T cells.[1] This highlights a potential link between the metabolic state of the microbiome and host-pathogen interactions.

Conclusion and Future Directions

The metabolic pathways of branched-chain hydroxy acids represent a significant, yet historically underappreciated, aspect of BCAA metabolism. The enzymes that produce these metabolites, their concentrations in biological fluids, and their emerging signaling roles are of increasing interest to researchers in metabolism, drug development, and clinical diagnostics. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the physiological and pathological significance of BCHAs. Future research will likely focus on elucidating the specific receptors and downstream signaling cascades for each BCHA, their roles in inter-organ communication, and their potential as therapeutic targets or diagnostic markers for a range of metabolic and infectious diseases.

References

- 1. 2-Hydroxyisovalerate Is Produced During Bacterial Vaginosis and Boosts HIV Infection in Resting T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 2-Hydroxyisovaleric (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation of Ethyl 2-Hydroxy-3-Methylbutanoate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies for the chiral separation of ethyl 2-hydroxy-3-methylbutanoate (B1261901) enantiomers, a crucial process in the pharmaceutical and flavor industries where enantiomeric purity is paramount. This document details two primary techniques: high-resolution chiral gas chromatography (GC) for analytical-scale separation and quantification, and enzymatic kinetic resolution for preparative-scale synthesis of enantiopure forms. While specific enzymatic resolution data for ethyl 2-hydroxy-3-methylbutanoate is not extensively available in public literature, this guide presents a comprehensive case study on the closely related and structurally similar ethyl 3-hydroxybutanoate, utilizing Candida antarctica lipase (B570770) B (CALB). Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to implement these techniques.

Introduction

Ethyl 2-hydroxy-3-methylbutanoate, also known as ethyl 2-hydroxyisovalerate, is a chiral ester with a stereogenic center at the C2 position. The two enantiomers, (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate, can exhibit distinct biological activities and sensory properties. For instance, in the wine industry, the enantiomeric distribution of this compound can influence the aroma profile.[1] In pharmaceutical synthesis, the use of a single, pure enantiomer is often required to ensure target specificity and avoid off-target effects of the other enantiomer. Therefore, the development of efficient and reliable methods for the separation and quantification of these enantiomers is of significant importance.

This guide explores the two most prevalent and effective techniques for the chiral separation of ethyl 2-hydroxy-3-methylbutanoate:

-

Chiral Gas Chromatography (GC): A powerful analytical technique for the separation and quantification of volatile enantiomers.

-

Enzymatic Kinetic Resolution: A biocatalytic method that utilizes the stereoselectivity of enzymes, particularly lipases, to resolve a racemic mixture.

Chiral Gas Chromatography (GC) Analysis

Chiral GC is the method of choice for determining the enantiomeric excess (ee) and quantifying the individual enantiomers of ethyl 2-hydroxy-3-methylbutanoate. The separation is achieved on a chiral stationary phase, typically a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, leading to different retention times.

Quantitative Data

The following table summarizes the enantiomeric distribution of ethyl 2-hydroxy-3-methylbutanoate found in a study of various French wines, demonstrating the successful application of chiral GC for quantification.

| Wine Type | Number of Samples | Predominant Enantiomer | Maximum R/S Ratio | Reference |

| Red Wines | 60 | R | 94/6 | [1] |

| White Wines | 39 | R | - | [1] |

Experimental Protocol: Chiral GC-MS Analysis

This protocol is adapted from a method used for the analysis of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine.[1]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Chiral Capillary Column: Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 µm film thickness) or equivalent γ-cyclodextrin phase.

Sample Preparation (from a liquid matrix like wine):

-

Take a 100 mL sample.

-

Spike with an appropriate internal standard (e.g., 20 μL of octan-3-ol at 1.04 g/L in ethanol).

-

Perform a liquid-liquid extraction with dichloromethane (B109758) (e.g., successively with 8 mL, 4 mL, and 4 mL).

-

Combine the organic extracts and concentrate to a final volume of 250 μL under a gentle stream of nitrogen.

GC-MS Conditions:

-

Injector Temperature: 200 °C

-

Injection Mode: Split (split flow 15 mL/min)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1 min

-

Ramp 1: 1 °C/min to 100 °C

-

Ramp 2: 3 °C/min to 180 °C

-

Hold at 180 °C for 5 min

-

-

MS Detector:

-

Mode: Electron Impact (EI) at 70 eV

-

Acquisition: Selected Ion Monitoring (SIM)

-

Visualization: GC Separation Workflow

Caption: Workflow for chiral GC-MS analysis of ethyl 2-hydroxy-3-methylbutanoate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for the preparative-scale separation of enantiomers. This technique relies on the ability of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of the unreacted, enantiomerically enriched substrate and the enantiomerically enriched product, which can then be separated by conventional methods like chromatography.

While specific data for the enzymatic resolution of ethyl 2-hydroxy-3-methylbutanoate is scarce, extensive research has been conducted on the resolution of the structurally similar ethyl 3-hydroxybutanoate using Candida antarctica lipase B (CALB). The protocols and data presented below are for this analogous system and provide a strong starting point for the development of a process for ethyl 2-hydroxy-3-methylbutanoate.

Quantitative Data: Enzymatic Resolution of Ethyl 3-Hydroxybutanoate

The following table summarizes the results of a two-step enzymatic resolution of racemic ethyl 3-hydroxybutanoate (HEB) using immobilized CALB.[2]

| Step | Reaction | Product | Enantiomeric Excess (ee) | Chemical Purity | Overall Process Yield | Reference |

| 1 | Solvent-free acetylation of racemic HEB with vinyl acetate (B1210297) | (S)-HEB | >96% | 99% | 73% (for both enantiomers) | [2] |

| 2 | Alcoholysis of (R)-enriched ethyl-3-acetoxybutyrate with ethanol (B145695) | (R)-HEB | >96% | 99% | 73% (for both enantiomers) | [2] |

Experimental Protocols: Lipase-Catalyzed Resolution

The following protocols are based on the successful two-step resolution of ethyl 3-hydroxybutanoate.[2]

Protocol 1: Enantioselective Acetylation to Obtain (S)-Enantiomer

-

Reaction Setup: In a suitable reactor, mix racemic ethyl 2-hydroxy-3-methylbutanoate and vinyl acetate in equimolar amounts. The reaction can be performed solvent-free.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435). The enzyme loading is typically a small percentage of the substrate weight.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 45 °C) with agitation.

-

Monitoring: Monitor the reaction progress by chiral GC until approximately 50-60% conversion is achieved. This will correspond to the formation of the acetylated (R)-enantiomer and the unreacted (S)-enantiomer.

-

Work-up and Separation:

-

Filter off the immobilized enzyme.

-

The resulting mixture of unreacted (S)-ethyl 2-hydroxy-3-methylbutanoate and the product, (R)-ethyl 2-acetoxy-3-methylbutanoate, can be separated by fractional distillation under reduced pressure. The (S)-alcohol is expected to be the lower-boiling point fraction.

-

Protocol 2: Alcoholysis to Obtain (R)-Enantiomer

-

Reaction Setup: Dissolve the (R)-enriched ethyl 2-acetoxy-3-methylbutanoate fraction obtained from the first step in ethanol.

-

Enzyme Addition: Add the same immobilized CALB used in the first step.

-

Reaction Conditions: Stir the mixture at room temperature. The lipase will catalyze the transesterification, removing the acetyl group to form (R)-ethyl 2-hydroxy-3-methylbutanoate.

-

Work-up and Purification:

-

Filter off the enzyme.

-

Remove ethanol and the ethyl acetate byproduct by rotary evaporation.

-

The final (R)-ethyl 2-hydroxy-3-methylbutanoate product can be purified by distillation.

-

Visualization: Two-Step Enzymatic Resolution Workflow

Caption: Workflow for the two-step enzymatic resolution of ethyl 2-hydroxy-3-methylbutanoate.

Conclusion

The chiral separation of ethyl 2-hydroxy-3-methylbutanoate enantiomers can be effectively achieved using both analytical and preparative techniques. Chiral gas chromatography with a cyclodextrin-based stationary phase provides a robust and sensitive method for the quantification of enantiomeric excess. For the production of enantiomerically pure forms, enzymatic kinetic resolution using lipases, such as Candida antarctica lipase B, offers a highly selective and environmentally benign approach. The detailed protocols and workflows presented in this guide, based on established methodologies for the target compound and its close structural analogs, provide a solid foundation for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development to successfully implement these chiral separation techniques. Further optimization of the enzymatic resolution process specifically for ethyl 2-hydroxy-3-methylbutanoate may be required to achieve maximum efficiency and yield.

References

Isotopic Purity of Ethyl (S)-2-hydroxy-3-methylbutyrate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is the deuterated form of Ethyl (S)-2-hydroxy-3-methylbutyrate, where five hydrogen atoms on the ethyl group have been replaced by deuterium (B1214612). This isotopically labeled compound serves as a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The successful application of this and other deuterated compounds hinges on the accurate determination of their isotopic purity.

Data Presentation: Understanding Isotopic Distribution

The isotopic purity of a deuterated compound is typically not a single value but rather a distribution of different isotopologues (molecules that differ only in their isotopic composition). For a compound like this compound, the primary species is the d5-isotopologue. However, due to the inherent limitations of synthetic deuteration processes, trace amounts of other isotopologues (d0 to d4) are often present.

Quantitative data on this distribution is crucial and is best presented in a tabular format. The following table illustrates a hypothetical, yet typical, isotopic distribution for a batch of this compound, as would be determined by mass spectrometry.

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d0 (unlabeled) | 146.09 | 0.1 |

| d1 | 147.10 | 0.3 |

| d2 | 148.10 | 0.6 |

| d3 | 149.11 | 1.5 |

| d4 | 150.11 | 5.0 |

| d5 (target) | 151.12 | 92.5 |

Table 1: Hypothetical Isotopic Distribution of this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity relies on a combination of sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the relative abundance of each isotopologue.[2][3]

Methodology:

-

Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or gas chromatography system (GC-MS), is used for the analysis. Electrospray ionization (ESI) is a common ionization technique for this type of compound.[2][3]

-

Data Acquisition: The instrument is set to acquire data in full scan mode to detect all ions within a specified mass range.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative intensity of each peak is used to calculate the percentage of each species present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the location and extent of deuteration.

Methodology:

-

Sample Preparation: A precise amount of the deuterated compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. Residual proton signals can be integrated to quantify the level of incomplete deuteration.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming the positions of deuteration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of a deuterated compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and food products, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. Ethyl (S)-2-hydroxy-3-methylbutyrate-d5, a deuterated analog of the naturally occurring chiral ester, serves as an ideal internal standard for the quantification of its non-labeled counterpart, Ethyl (S)-2-hydroxy-3-methylbutyrate. This analyte is of interest in various fields, including food and beverage analysis, metabolomics, and pharmaceutical research, due to its contribution to flavor profiles and its potential role as a biomarker.

The co-elution of the deuterated standard with the target analyte in chromatographic separations, combined with their distinct mass-to-charge ratios (m/z) in mass spectrometry, allows for the correction of variability during sample preparation and instrumental analysis. This application note provides a comprehensive overview and detailed protocols for the use of this compound as an internal standard in quantitative GC-MS and LC-MS/MS methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. Since the internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, derivatization (if any), and injection. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, an accurate quantification can be achieved, irrespective of sample losses or matrix effects.

Application 1: Quantification of Ethyl (S)-2-hydroxy-3-methylbutyrate in Wine Samples by GC-MS

This protocol outlines a method for the quantitative analysis of Ethyl (S)-2-hydroxy-3-methylbutyrate in wine, a compound that can contribute to the sensory profile of the beverage.

Experimental Protocol

1. Materials and Reagents

-

Ethyl (S)-2-hydroxy-3-methylbutyrate (analyte standard)

-

This compound (internal standard)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Methanol (B129727), HPLC grade

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl (S)-2-hydroxy-3-methylbutyrate and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable matrix mimic (e.g., synthetic wine), each spiked with a constant concentration of the internal standard (e.g., 5 µg/mL).

3. Sample Preparation

-

Take 10 mL of the wine sample.

-

Spike with 50 µL of a 100 µg/mL solution of this compound in methanol.

-

Perform a liquid-liquid extraction with 5 mL of dichloromethane. Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Collect the organic (bottom) layer.

-

Repeat the extraction twice more with 5 mL of dichloromethane.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

The sample is ready for GC-MS analysis.

4. GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm, 0.25 µm)

-

Injection Volume: 1 µL, splitless mode

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte (Ethyl (S)-2-hydroxy-3-methylbutyrate): m/z 73, 101, 146

-

Internal Standard (this compound): m/z 78, 106, 151

-

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 95.2 - 104.5% |

| Precision (% RSD) | < 7% |

Application 2: Analysis of Ethyl (S)-2-hydroxy-3-methylbutyrate in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of Ethyl (S)-2-hydroxy-3-methylbutyrate in human plasma, which can be relevant in clinical research and metabolomics studies.

Experimental Protocol

1. Materials and Reagents

-

Ethyl (S)-2-hydroxy-3-methylbutyrate (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Human plasma (blank)

-

Deionized water, LC-MS grade

2. Standard Solution Preparation

-

Prepare stock and working standard solutions as described in the GC-MS protocol, using methanol as the solvent. Calibration standards should be prepared by spiking blank human plasma.

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters: Optimized for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Analyte (Ethyl (S)-2-hydroxy-3-methylbutyrate): Q1: 147.1 -> Q3: 73.1 (Quantifier), 101.1 (Qualifier)

-

Internal Standard (this compound): Q1: 152.1 -> Q3: 78.1 (Quantifier), 106.1 (Qualifier)

-

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 98.1 - 102.3% |

| Precision (% RSD) | < 5% |

Diagrams

Caption: Workflow for the GC-MS analysis of Ethyl (S)-2-hydroxy-3-methylbutyrate.

Caption: Workflow for the LC-MS/MS analysis of Ethyl (S)-2-hydroxy-3-methylbutyrate.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application Notes and Protocols for the Quantitative Analysis of Ethyl 2-Hydroxy-3-Methylbutanoate in Wine

Introduction

Ethyl 2-hydroxy-3-methylbutanoate (B1261901) is a volatile ester found in wine that can contribute to its overall aroma profile. This compound has been identified as a potential marker for the esterase activity of lactic acid bacteria.[1][2] The quantitative analysis of ethyl 2-hydroxy-3-methylbutanoate is crucial for understanding its impact on wine quality and for monitoring its formation during winemaking and aging. These application notes provide detailed protocols for the quantification of this compound in wine, primarily focusing on a validated liquid-liquid extraction (LLE) method coupled with gas chromatography-mass spectrometry (GC-MS), and also discussing alternative sample preparation techniques.

I. Quantitative Data Summary

The concentration of ethyl 2-hydroxy-3-methylbutanoate can vary significantly depending on the type of wine and its age. Generally, red wines tend to have higher concentrations than white wines of the same vintage.[1] The concentration of this ester also appears to increase with wine aging.[1]

| Wine Type | Concentration Range (µg/L) | Notes |

| Red Wines | 18 - 314 | Levels are generally higher in older vintages.[1] |

| White Wines | 0 - 164 | [1] |

Table 1: Concentration Ranges of Ethyl 2-Hydroxy-3-Methylbutanoate in Wine.[1]

It is important to note that while this compound is present in wine, studies have indicated that its concentration is often considerably below its detection threshold, suggesting it may not have a direct and significant impact on the fruity aroma of red wine.[1][2] The detection thresholds for the R- and S-enantiomers in red wine have been estimated to be 51 mg/L and 21 mg/L, respectively.[1][2]

II. Experimental Protocols

A. Primary Method: Liquid-Liquid Extraction (LLE) followed by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology described by Gammacurta et al. (2018) for the quantification of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine.[1]

1. Materials and Reagents

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol

-

Octan-3-ol (internal standard)

-

Deionized water

-

Wine sample (100 mL)

-

Standard solutions of (R)- and (S)-ethyl 2-hydroxy-3-methylbutanoate

2. Sample Preparation (LLE)

-

Take a 100 mL wine sample.

-

Spike the sample with 20 µL of an internal standard solution (e.g., octan-3-ol at 1.04 g/L in ethanol).[1]

-

Perform a successive liquid-liquid extraction with dichloromethane: first with 8 mL, followed by two extractions with 4 mL each.[1]

-

Combine the organic phases.

-

Dry the combined organic extract over anhydrous sodium sulfate.[1]

-

Concentrate the extract to a final volume of 250 µL under a gentle stream of nitrogen (100 mL/min).[1]

3. Instrumental Analysis (Chiral GC-MS)

-

Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

-

Column: BP21 capillary column (50 m x 0.32 mm, 0.25 µm film thickness) or a suitable chiral column (e.g., γ-cyclodextrin phase) for enantiomer separation.[1]

-

Injection: 1 µL of the organic extract in splitless mode.[1]

-

Injector Temperature: 250 °C.[1]

-

Splitless Time: 0.75 min.[1]

-

Oven Temperature Program:

-

Initial temperature: 40 °C for 1 min.

-

Ramp: Increase to 220 °C at a rate of 3 °C/min.

-

Hold: Maintain at 220 °C for 20 min.[1]

-

-

Mass Spectrometer Mode: Electron impact (EI) at 70 eV.[1]

-

Data Acquisition: Selected Ion Monitoring (SIM) mode.

-

Selected Ions (m/z): 55, 69, 73, 76, 83, 87, 101, and 104.[1][2]

4. Quantification

Quantification is achieved by creating a calibration curve using standard solutions of ethyl 2-hydroxy-3-methylbutanoate with the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

B. Alternative Sample Preparation Methods

While LLE is a robust method, other techniques can be employed for the extraction and concentration of volatile compounds from wine. These methods can offer advantages such as reduced solvent consumption and potential for automation.[3][4]

-

Headspace Solid-Phase Microextraction (HS-SPME): This technique involves exposing a coated fiber to the headspace above the wine sample. Volatile compounds adsorb to the fiber and are then thermally desorbed into the GC injector.[3][5][6]

-

Protocol Outline:

-

Place a 10 mL aliquot of wine into a 20 mL headspace vial containing NaCl (e.g., 3 g).[3]

-

Add an internal standard.

-

Cap the vial and equilibrate at a controlled temperature (e.g., 35 °C) with shaking.[3]

-

Expose the SPME fiber (e.g., 100 µm PDMS) to the headspace for a defined time (e.g., 15 min).[3]

-

Retract the fiber and thermally desorb it in the GC injector.[3]

-

-

-

Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent phase is used to extract compounds from the liquid sample. The analytes are then thermally desorbed.[3][4]

-

Protocol Outline:

-

Place a 10 mL wine sample with an internal standard into a 20 mL vial.

-

Add the PDMS-coated stir bar.

-

Stir for a defined period (e.g., 45 min) at room temperature.[3]

-

Remove the stir bar, rinse, dry, and place it in a thermal desorption tube for GC-MS analysis.

-

-

III. Visualizations

Caption: Workflow for the quantitative analysis of ethyl 2-hydroxy-3-methylbutanoate in wine.

Caption: Overview of alternative sample preparation methods for volatile analysis in wine.

References

- 1. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

- 2. researchgate.net [researchgate.net]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Small Molecules using Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Labeled Internal Standards

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For highly accurate and precise quantification, especially in complex matrices such as biological fluids, food, and environmental samples, the stable isotope dilution (SID) method is considered the gold standard.[1][2] This technique employs stable isotope-labeled (SIL) internal standards, which are analogues of the target analyte containing heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] These SIL internal standards exhibit nearly identical chemical and physical properties to their native counterparts, allowing them to co-elute during chromatography and be co-detected by the mass spectrometer.[3] By adding a known amount of the SIL internal standard to a sample at an early stage of preparation, it can effectively compensate for variations in sample extraction, derivatization, and injection volume, thus minimizing analytical errors and improving the reliability of quantitative results.[1][5]

This application note provides a detailed protocol for the quantitative analysis of a target analyte in a complex matrix using GC-MS with a stable isotope-labeled internal standard.

Principle of Stable Isotope Dilution

The core principle of stable isotope dilution analysis is the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample. This "spiked" sample is then processed and analyzed by GC-MS. Since the SIL internal standard behaves almost identically to the native analyte throughout the entire analytical process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[1][6] The mass spectrometer distinguishes between the native analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio difference.[4] Quantification is then performed by calculating the ratio of the peak area of the native analyte to the peak area of the SIL internal standard.[5] This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Figure 1: General workflow for GC-MS analysis with a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of a Hypothetical Analyte (Compound X)

This protocol outlines the steps for the quantitative analysis of "Compound X" in human plasma. A deuterated version of Compound X (Compound X-d4) will be used as the stable isotope-labeled internal standard.

Materials and Reagents

-

Compound X analytical standard

-

Compound X-d4 stable isotope-labeled internal standard

-

Human plasma (blank)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Dichloromethane (B109758) (GC grade)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)

-

Pyridine (B92270) (anhydrous)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system with autosampler

Procedure

1. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Compound X and Compound X-d4 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Compound X at different concentrations by serial dilution of the primary stock solution with methanol.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the Compound X-d4 primary stock solution with methanol to prepare the internal standard spiking solution.

2. Sample Preparation

-

Spiking: To 100 µL of plasma sample (or blank plasma for calibration standards), add 10 µL of the internal standard spiking solution (10 µg/mL Compound X-d4). For calibration standards, add the appropriate volume of the Compound X working standard solution.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each sample, vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a clean tube. Add 500 µL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.

-

Phase Separation: Centrifuge at 3,000 rpm for 5 minutes. Carefully transfer the lower organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

Many polar compounds require derivatization to increase their volatility and thermal stability for GC-MS analysis.[7][8][9] Silylation is a common derivatization technique.[8][9]

-

To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

Figure 2: Detailed experimental workflow for sample preparation and derivatization.

4. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the derivatized Compound X and Compound X-d4. For example, if the primary fragment for derivatized Compound X is m/z 250, the corresponding fragment for Compound X-d4 would be m/z 254.

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the selected ions of both the native analyte and the SIL internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[2]

Data Presentation

The quantitative performance of the method should be evaluated and summarized.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Recovery (%) | 95 - 105% |

Table 2: Example Quantification Data for Quality Control (QC) Samples

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| Low | 5 | 4.8 | 96 |

| Medium | 50 | 51.2 | 102.4 |

| High | 200 | 195.6 | 97.8 |

Conclusion

The use of stable isotope-labeled internal standards in GC-MS analysis provides a robust and reliable method for the accurate quantification of small molecules in complex matrices. The detailed protocol presented here can be adapted for a wide range of analytes and sample types. Proper method validation is crucial to ensure the quality and defensibility of the generated data. This approach is highly valuable for researchers, scientists, and professionals in drug development and other fields requiring precise quantitative analysis.

References

- 1. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note and Protocol: Utilizing Ethyl-d5 as an Internal Standard for Robust Metabolomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecules in a biological system, is a cornerstone of modern biomedical research and drug development.[1][2][3] The accuracy and reproducibility of metabolomic data are critically dependent on meticulous sample preparation.[4][5] The introduction of an internal standard is a crucial step to control for variability during sample extraction, processing, and analysis.[6][7] This document provides a detailed protocol for the use of Ethyl-d5 (deuterated ethanol) as an internal standard in metabolomics sample preparation, particularly for studies involving liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Ethyl-d5 is an isotopically labeled analog of ethanol (B145695). Its five deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z) from its unlabeled counterpart, while maintaining very similar physicochemical properties. This allows it to co-elute with endogenous ethanol and other small polar metabolites during chromatographic separation, making it an excellent internal standard to correct for matrix effects, extraction efficiency, and instrument response variability.[8][9] The use of stable isotope-labeled internal standards is a widely accepted practice to enhance the quality and reliability of quantitative metabolomics data.[6]

Experimental Protocols

This section details the methodologies for preparing biological samples for metabolomics analysis using Ethyl-d5 as an internal standard. The protocol is adaptable for various sample types, including plasma, urine, and cell cultures.

Materials and Reagents

-

Ethyl-d5 (Ethanol-d5)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Phosphate-buffered saline (PBS), ice-cold

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl-d5 in methanol.

-

IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL. Store at -20°C.

Sample Preparation Workflow

The following protocol describes a general procedure for metabolite extraction from biological samples.

-

Sample Collection and Quenching:

-

Metabolite Extraction and Protein Precipitation:

-

To 100 µL of biofluid or the quenched cell pellet, add 400 µL of ice-cold methanol containing the Ethyl-d5 internal standard (IS Working Solution). This results in a final IS concentration of 8 µg/mL in the extraction solvent.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to further facilitate protein precipitation.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites and the Ethyl-d5 internal standard, to a new microcentrifuge tube.

-

-

Sample Drying and Reconstitution:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid) or a derivatization agent for GC-MS analysis.

-

-

Final Preparation for Analysis:

-

Vortex the reconstituted sample for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS or GC-MS analysis.

-

Data Presentation

The use of an internal standard like Ethyl-d5 allows for the normalization of data, improving the accuracy of quantitative measurements. Below is an example table summarizing the expected performance of Ethyl-d5 as an internal standard in a typical metabolomics experiment.

| Parameter | Ethyl-d5 (Internal Standard) | Endogenous Metabolite (Example: Alanine) |

| Retention Time (min) | 2.5 | 2.5 |

| Peak Area (arbitrary units) | 5.0 x 10^6 | Varies with sample |

| Concentration in QC Sample (µM) | 10 | 50 |

| Coefficient of Variation (CV) in QC Samples (%) | < 15% | < 20% |

| Recovery (%) | 85 - 115% | Not applicable |

This table presents example data to illustrate the expected performance of an internal standard. Actual values will vary depending on the sample matrix, instrumentation, and experimental conditions.

Visualizations

Experimental Workflow for Metabolomics Sample Preparation

References

- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative Analysis of Ethyl 2S-hydroxy-3-methylbutyrate in Wine using Ethyl-d5 2S-hydroxy-3-methylbutyrate as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction